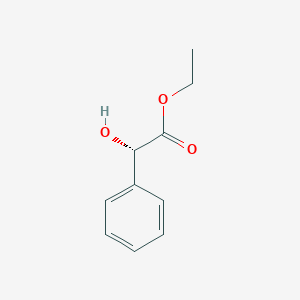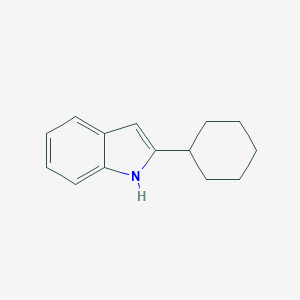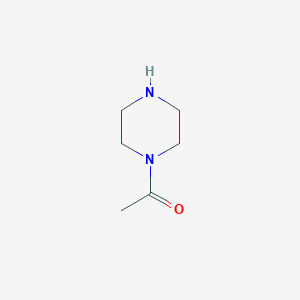
Stannane, dichlorobis(2-méthyl-2-phénylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is a chemical compound with the molecular formula C20H26Cl2Sn and a molecular weight of 456 g/mol. This compound is known for its unique properties and is widely used in scientific experiments.
Applications De Recherche Scientifique
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various tin-based materials and as a catalyst in certain industrial processes.
Mécanisme D'action
Target of Action
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, is a metabolite of Fenbutatin Oxide . Fenbutatin Oxide is an organotin pesticide widely used as an acaricide in the control of mites, particularly spider mites . Therefore, the primary targets of this compound are mites.
Mode of Action
Organotin compounds like Fenbutatin Oxide generally work by disrupting the normal metabolic processes of the target organisms, leading to their death .
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, including respiration and ion transport .
Pharmacokinetics
It is known that fenbutatin oxide, from which this compound is derived, is metabolized in soil to form dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid . This suggests that similar metabolic processes may occur in other environments.
Result of Action
These may include disruption of metabolic processes, leading to the death of the target organisms .
Action Environment
The action of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, like other organotin compounds, can be influenced by various environmental factors. For instance, the efficacy and stability of these compounds can be affected by factors such as temperature, pH, and the presence of other chemicals .
Méthodes De Préparation
The preparation of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired products are formed.
Comparaison Avec Des Composés Similaires
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- can be compared with other similar compounds such as:
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-: Similar in structure but with different substituents.
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-: Another related compound with variations in the alkyl or aryl groups attached to the tin atom.
The uniqueness of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.
Propriétés
IUPAC Name |
dichloro-bis(2-methyl-2-phenylpropyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUATJOQJOPFPF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306376 |
Source


|
| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-42-5 |
Source


|
| Record name | NSC175978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)







